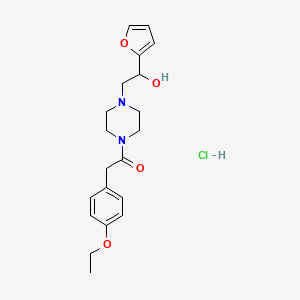

2-(4-Ethoxyphenyl)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride

Description

This compound features a piperazine core substituted with a 2-(furan-2-yl)-2-hydroxyethyl group and a 4-ethoxyphenyl ethanone moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications . Its structure combines lipophilic (ethoxyphenyl, furan) and hydrophilic (hydroxyethyl, piperazine) elements, suggesting balanced physicochemical properties.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4.ClH/c1-2-25-17-7-5-16(6-8-17)14-20(24)22-11-9-21(10-12-22)15-18(23)19-4-3-13-26-19;/h3-8,13,18,23H,2,9-12,14-15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWZKWQIWBOXQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxybenzaldehyde, a series of reactions such as reduction and acylation can be employed to form the ethoxyphenyl intermediate.

Introduction of the Furan Ring: The furan ring can be introduced through a reaction involving furfural or a similar furan derivative.

Piperazine Coupling: The final step involves coupling the ethoxyphenyl and furan intermediates with piperazine under specific conditions, followed by hydrochloride salt formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the ethoxy group.

Reduction: Reduction reactions could target the carbonyl group or the furan ring.

Substitution: Substitution reactions might occur at the aromatic rings or the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(4-Ethoxyphenyl)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride may have several research applications:

Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

2-Cyclohexyl-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}ethanone Hydrochloride

- Structural Differences : The ethoxyphenyl group in the target compound is replaced with a cyclohexyl group.

- Receptor Binding: The planar ethoxyphenyl may engage in π-π stacking with aromatic residues in target proteins, whereas cyclohexyl relies on hydrophobic interactions.

2-(4-Methylphenoxy)-1-{4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethanone Hydrochloride

- Structural Differences: Contains a methylphenoxy ether linkage and a thiazole-methyl substituent on piperazine.

- Implications :

2-[4-(2-Hydroxyethyl)-1-piperazinyl]-1-[4-(phenylthio)phenyl]ethanone Dihydrochloride

- Structural Differences : Substitutes the furan-hydroxyethyl group with a hydroxyethyl-piperazine and replaces ethoxyphenyl with a phenylthio group.

- Implications: Hydrogen Bonding: The hydroxyethyl group is retained, but the phenylthio group introduces sulfur, which may enhance metabolic stability via resistance to CYP450 oxidation . Solubility: Dihydrochloride salt improves solubility compared to the target’s monohydrochloride form .

2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one Hydrochloride

- Structural Differences : Lacks the furan-hydroxyethyl substituent and uses methoxyphenyl instead of ethoxyphenyl.

- Implications :

2-(4-Aminopiperidin-1-yl)-1-(furan-2-yl)ethanone Hydrochloride

- Structural Differences: Replaces piperazine with aminopiperidine and omits the ethoxyphenyl group.

- Implications: Basic Nitrogen: The amine in piperidine increases basicity (pKa ~10) compared to piperazine (pKa ~9), altering ionization and protein binding . Target Specificity: The aminopiperidine may favor interactions with amine-sensitive receptors (e.g., serotonin receptors) over the target compound’s piperazine-based profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.